Cas no 1096989-82-0 (3-fluoro-4-methoxy-N-methylaniline)

3-fluoro-4-methoxy-N-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-4-methoxy-N-methylaniline
- 3-fluoro-4-methoxy-N-methyl aniline
- 3-fluoro-4-methoxy-N-methylbenzenamine
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- Inchi: 1S/C8H10FNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,1-2H3
- InChI Key: PSKWYWANKQMURA-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC)NC
Computed Properties
- Exact Mass: 155.074642105g/mol
- Monoisotopic Mass: 155.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3
- XLogP3: 2
3-fluoro-4-methoxy-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106358-0.1g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 0.1g |
$126.0 | 2023-10-28 | |
Enamine | EN300-106358-0.25g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 0.25g |
$180.0 | 2023-10-28 | |
Enamine | EN300-106358-0.5g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 0.5g |
$282.0 | 2023-10-28 | |
TRC | F592758-100mg |
3-Fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-106358-0.05g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 0.05g |
$84.0 | 2023-10-28 | |
1PlusChem | 1P01A02A-500mg |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 500mg |
$393.00 | 2025-03-04 | |
1PlusChem | 1P01A02A-5g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 5g |
$1363.00 | 2023-12-26 | |
1PlusChem | 1P01A02A-50mg |
3-Fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 50mg |
$129.00 | 2025-03-18 | ||
1PlusChem | 1P01A02A-2.5g |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 2.5g |
$935.00 | 2025-03-04 | |
A2B Chem LLC | AV45458-50mg |
3-fluoro-4-methoxy-N-methylaniline |
1096989-82-0 | 95% | 50mg |
$124.00 | 2024-04-20 |
3-fluoro-4-methoxy-N-methylaniline Related Literature
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Oliver D. John Food Funct., 2020,11, 6946-6960
Additional information on 3-fluoro-4-methoxy-N-methylaniline
Professional Introduction to 3-Fluoro-4-Methoxy-N-methylaniline (CAS No. 1096989-82-0)
3-fluoro-4-methoxy-N-methylaniline is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1096989-82-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluoro and methoxy substituents in its molecular structure imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's molecular formula, C8H11N1O2F, reflects its composition and suggests a range of possible interactions with biological targets. These interactions are critical in determining its efficacy as a building block for pharmacophores. In recent years, there has been a growing interest in fluorinated aromatic amines due to their enhanced metabolic stability and improved bioavailability, which are key factors in drug design.
3-fluoro-4-methoxy-N-methylaniline has been extensively studied for its role in the synthesis of various bioactive molecules. Its structural features make it a versatile precursor for constructing more complex scaffolds, which are essential in the development of drugs targeting neurological disorders, cancer, and infectious diseases. The fluoro group, in particular, is known to modulate the pharmacokinetic properties of molecules, often leading to increased potency and selectivity.
In the context of modern drug discovery, the incorporation of fluorine atoms into organic molecules has become a standard practice. This is largely due to the ability of fluorine to influence electronic properties, lipophilicity, and metabolic pathways. CAS No. 1096989-82-0 represents a compound that embodies these principles, offering researchers a valuable tool for designing next-generation pharmaceuticals.
Recent advancements in computational chemistry have further highlighted the importance of fluorinated amines in drug development. Molecular modeling studies have demonstrated that compounds containing fluoro and methoxy groups can exhibit favorable binding affinities to biological targets. This has spurred interest in exploring derivatives of 3-fluoro-4-methoxy-N-methylaniline as potential lead compounds for therapeutic intervention.
The methoxy group in 3-fluoro-4-methoxy-N-methylaniline also contributes to its chemical diversity, enabling various functionalization strategies. This flexibility is particularly useful in medicinal chemistry, where subtle modifications can significantly alter the biological activity of a molecule. Researchers have leveraged this property to develop libraries of analogs with tailored pharmacological profiles.
In addition to its synthetic utility, CAS No. 1096989-82-0 has been investigated for its potential role in addressing emerging health challenges. For instance, studies have explored its application in creating inhibitors targeting enzyme-catalyzed reactions relevant to metabolic disorders. The unique electronic environment provided by the fluoro and methoxy substituents allows for precise tuning of interaction energies with biological macromolecules.
The field of fluorinated aromatic amines continues to evolve with new methodologies and applications being reported regularly. Innovations in synthetic techniques have made it possible to access increasingly complex derivatives of 3-fluoro-4-methoxy-N-methylaniline, expanding its utility in drug discovery pipelines. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated progress in this area.
Name long-tail keywords: such as "fluorinated aromatic amine," "pharmacophore development," "medicinal chemistry applications," and "drug discovery intermediates," are frequently used to describe compounds like CAS No. 1096989-82-0. These terms encapsulate the broader context of research involving such molecules and highlight their significance in advancing therapeutic solutions.
The impact of fluorine on molecular properties is well-documented, and compounds like 3-fluoro-4-methoxy-N-methylaniline serve as excellent examples of how strategic substitution can enhance drug-like characteristics. The combination of fluoro and methoxy groups provides a balance between lipophilicity and polarizability, which are crucial for optimal pharmacokinetic profiles.
Ongoing research continues to uncover new possibilities for utilizing CAS No. 1096989-82-0 in therapeutic contexts. For instance, recent studies have suggested its potential role in developing treatments for neurodegenerative diseases by modulating neurotransmitter receptor activity. Such findings underscore the compound's versatility and highlight its importance as a research tool.
The synthesis and characterization of derivatives of 3-fluoro-4-methoxy-N-methylaniline remain active areas of investigation. Advances in synthetic methodologies have enabled the preparation of increasingly sophisticated analogs with improved properties for drug development. These efforts are driven by the need for innovative therapeutic agents to address unmet medical needs.
In conclusion, CAS No. 1096989-82-0, corresponding to 3-fluoro-4-methoxy-N-methylaniline, is a compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. As research progresses, this compound is expected to continue playing a pivotal role in the development of novel therapeutics across various disease areas.
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